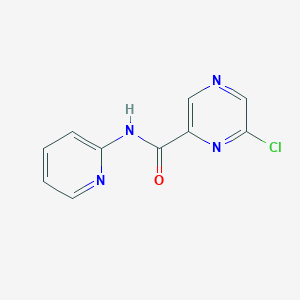

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide

Descripción general

Descripción

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring substituted with a chlorine atom and a carboxamide group linked to a pyridine ring. The presence of these functional groups contributes to its reactivity and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminopyridine. This reaction can be facilitated by using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at position 6 of the pyrazine ring undergoes nucleophilic substitution under basic conditions. Key reagents and outcomes include:

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing effects of the carboxamide group .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions:

Stability Note : The amide bond resists hydrolysis at neutral pH but decomposes in extreme conditions .

Coordination Chemistry

The pyridinyl nitrogen and carboxamide oxygen act as ligands in metal complexes:

| Metal Salt | Solvent | Complex Structure | Application | Reference |

|---|---|---|---|---|

| ZnCl₂ | Methanol | [Zn(L)₂Cl₂] (octahedral geometry) | Catalysis | |

| Cu(NO₃)₂ | Acetonitrile | [Cu(L)(NO₃)₂] (square planar geometry) | Antibacterial agents |

Key Finding : Coordination enhances thermal stability and biological activity .

Oxidation and Reduction

The pyrazine ring undergoes redox transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH, 50°C, 6 hrs | Pyrazine N-oxide derivatives | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, RT | Partially saturated pyrazine intermediates |

Selectivity Note : Oxidation preferentially targets the pyrazine ring over the pyridinyl group .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Optimization Insight : Electron-deficient aryl boronic acids enhance Suzuki coupling efficiency .

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

| Derivative | MIC against M. tuberculosis (µg/mL) | Reference |

|---|---|---|

| 6-Chloro-N-(4-fluorophenylthiazol-2-yl) | 0.78 | |

| 6-Methoxy-N-(pyridin-2-yl) | >25 |

Key Trend : Substitution at position 6 with electron-withdrawing groups improves antimicrobial potency .

Thermal Decomposition

Pyrolysis studies reveal stability limits:

| Temperature Range (°C) | Major Decomposition Products | Reference |

|---|---|---|

| 200–250 | CO₂, NH₃, chlorinated aromatics | |

| >300 | Graphitic carbon, HCN |

Application Note : Decomposition profiles inform safe handling protocols in industrial settings .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

One of the most significant applications of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is its potential as an antimicrobial agent. Research has indicated that this compound exhibits activity against various strains of Mycobacterium, including Mycobacterium tuberculosis, which is responsible for tuberculosis (TB). In a study focusing on hybrid compounds, derivatives of this compound demonstrated effective inhibition against multiple mycobacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) as low as 0.78 μg/mL .

Case Study: Antimycobacterial Activity

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 0.78 | M. tuberculosis |

| Hybrid variant | 0.78 | M. kansasii |

| Hybrid variant | 0.78 | M. avium |

Drug Development

The compound is being investigated for its potential use in drug development, particularly in the context of treating tuberculosis and other infectious diseases. Its structural similarity to known antimycobacterial agents suggests that it may interact with critical enzymes involved in bacterial metabolism, potentially leading to effective treatments .

Chemical Synthesis and Building Block

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to participate in various chemical reactions, including substitution and coupling reactions, allows chemists to modify its structure for specific applications.

Reaction Types

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles.

- Oxidation/Reduction : The pyrazine ring can undergo redox reactions.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological activity. For instance, altering substituents on the pyrazine or pyridine rings can significantly impact its efficacy against specific microbial targets .

Mecanismo De Acción

The mechanism of action of 6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cellular processes in microorganisms . Further research is needed to elucidate the exact molecular mechanisms involved.

Comparación Con Compuestos Similares

Similar Compounds

Pyrazinamide: An important first-line drug used in the treatment of tuberculosis.

N-(pyridin-2-yl)amides: Compounds with similar structural features and potential biological activities.

Uniqueness

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide stands out due to the presence of both a chlorine atom and a carboxamide group, which confer unique reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Actividad Biológica

6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide is a chemical compound that has attracted significant interest due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a chloro substituent and a pyrazine core, exhibits a range of biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula: C₈H₇ClN₄O

- Molecular Weight: Approximately 200.62 g/mol

- Functional Groups: Chloro group, carboxamide group, and pyridine ring.

The unique structural features of this compound contribute to its reactivity and interaction with various biological targets. The compound is synthesized through the reaction of 6-chloropyrazine-2-carboxylic acid with 2-aminopyridine, which facilitates the introduction of the carboxamide functionality.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb). Its mechanism involves inhibition of key enzymes essential for mycobacterial survival, such as fatty acid synthase I and aspartate decarboxylase .

Table 1: Antimicrobial Activity Against Mtb

| Compound | MIC (µM) | Target |

|---|---|---|

| This compound | 1.56 - 4.41 | Mycobacterium tuberculosis |

| Pyrazinamide | <1 | Mycobacterium tuberculosis |

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Apoptosis induction |

| A549 | 8.3 | Cell cycle arrest |

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets within microbial and cancer cells, disrupting essential cellular processes. Molecular docking studies have suggested that the compound binds to key enzymes involved in metabolic pathways critical for cell survival and proliferation .

Case Study 1: Antimycobacterial Activity

A study evaluated the efficacy of several pyrazine derivatives, including this compound, against Mtb. The results highlighted its promising activity with an IC₅₀ value indicating effective inhibition at low concentrations .

Case Study 2: Anticancer Potential

In another investigation focusing on breast cancer cell lines, the compound was shown to significantly reduce cell viability through apoptosis mechanisms. This study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways .

Propiedades

IUPAC Name |

6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4O/c11-8-6-12-5-7(14-8)10(16)15-9-3-1-2-4-13-9/h1-6H,(H,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPVIHJRINAVPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50464774 | |

| Record name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848187-27-9 | |

| Record name | 6-chloro-N-pyridin-2-ylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50464774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.